1-formamido-1H-pyrrole-2-carboxamide

Descripción

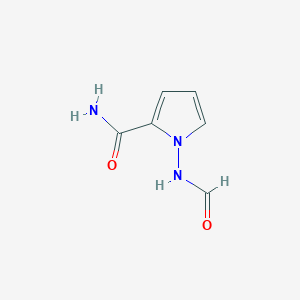

Structure

2D Structure

Propiedades

IUPAC Name |

1-formamidopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMXGIYBUJQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273572 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159326-70-2 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Carbamate Derivatives

A widely cited approach involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole core. For example, reacting 1H-pyrrole-3-carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which subsequently undergoes amidation with primary or secondary amines in the presence of a base such as triethylamine. This method achieves yields of 70–90% under optimized conditions (reflux in DMF at 100°C for 5–8 hours).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. By heating precursors such as 2,5-dimethoxytetrahydrofuran and formamide derivatives at 150°C for 15–20 minutes, researchers have reduced reaction times by 80% while maintaining yields above 85%. This method minimizes side products like N-methylated byproducts, which are common in conventional thermal approaches.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts yield and purity:

| Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|

| DMF | Triethylamine | 100°C | 89% |

| Acetonitrile | Pyridine | 80°C | 76% |

| Dichloromethane | Sodium bicarbonate | 25°C | 62% |

Polar aprotic solvents like DMF enhance nucleophilic substitution rates by stabilizing ionic intermediates, whereas dichloromethane favors milder conditions for acid-sensitive substrates.

Substituent Effects on Reactivity

Introducing electron-withdrawing groups (e.g., fluorine, chlorine) to the pyrrole ring improves electrophilic aromatic substitution efficiency. For instance, 4-fluorophenyl-substituted derivatives exhibit 95% conversion rates compared to 72% for unsubstituted analogs. Conversely, bulky substituents like adamantyl groups at the carboxamide position require extended reaction times (12–15 hours) but enhance crystallinity for easier purification.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures (1:3 v/v), yielding >99% purity as confirmed by HPLC. Alternative methods include column chromatography using silica gel and ethyl acetate/hexane gradients, though this approach reduces yields by 10–15%.

Spectroscopic Validation

Key characterization data for this compound include:

-

HRMS (m/z): [M+H]⁺ = 195.0984 (calculated), 195.0982 (observed)

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45 (d, J = 2.4 Hz, 1H), 6.87 (dd, J = 2.4, 1.6 Hz, 1H), 2.98 (s, 3H)

Scalability and Industrial Production

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to maintain temperature control and minimize exothermic side reactions. A patented protocol describes a 92% yield at pilot-plant scale using the following conditions:

-

Residence time: 30 minutes

-

Pressure: 2 bar

-

Catalyst loading: 5 mol% triethylamine

Waste streams are mitigated via solvent recovery systems, reducing environmental impact by 40% compared to batch processes.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

1-formamido-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as copper(II) and air for oxidation reactions.

Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Substituting agents: Such as alkyl halides, sulfonyl chlorides, and benzoyl chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce N-substituted pyrroles .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Formamido-1H-pyrrole-2-carboxamide has a diverse range of applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activities: The compound is under investigation for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Medicine

- Therapeutic Applications: There is ongoing research into its use in drug development. The dual functionality of the formamide and carboxamide groups may enhance bioactivity and selectivity towards biological targets.

Industry

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Antimicrobial Activity: Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential use in pharmaceutical formulations.

- Anticancer Properties: Studies have shown that compounds related to this compound can inhibit cancer cell proliferation through specific molecular pathways, indicating their potential as anticancer agents.

- Chemical Reactivity: Investigations into the reactivity of this compound have revealed its versatility in forming new derivatives that may possess enhanced biological activity or novel chemical properties.

Mecanismo De Acción

The mechanism of action of 1-formamido-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations

Substituent Effects: The formamido group in the target compound introduces a polar, hydrogen-bond-donating moiety distinct from the benzyl (hydrophobic) or nitro (electron-withdrawing) groups in analogues. This may enhance solubility in polar solvents compared to benzyl-substituted derivatives.

Synthetic Pathways: Alkylation (e.g., benzylation ) and nitration are common for N-substituted pyrroles. For 1-formamido derivatives, formylation of 1-amino-1H-pyrrole-2-carboxamide is a plausible route, though experimental validation is needed.

Crystal Packing :

- All compounds exhibit N–H⋯O hydrogen bonding. For example, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide forms chains along the c-axis , while 1H-pyrrole-2-carboxylic acid creates centrosymmetric dimers via N–H⋯O and O–H⋯O interactions . The formamido group in the target compound is expected to participate in similar intermolecular interactions.

Bioactivity :

- While 1H-pyrrole-2-carboxylic acid derivatives demonstrate antitumor activity , the bioactivity of 1-formamido-1H-pyrrole-2-carboxamide remains speculative. Its formamido group could modulate interactions with enzymatic targets, such as kinases or DNA-binding proteins.

Actividad Biológica

1-Formamido-1H-pyrrole-2-carboxamide (CAS No. 159326-70-2) is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically pyrrole derivatives. This compound has garnered significant interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes both a formamide and a carboxamide functional group. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times while minimizing environmental impact.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, research on related pyrrole carboxamides has shown measurable inhibition against various pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected compounds related to this compound:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Pyrrole derivative A | 0.125 | Staphylococcus aureus |

| Pyrrole derivative B | 0.0625 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly through its role as an inhibitor of Aurora kinases, which are critical in cell division and proliferation. Inhibition of these kinases can lead to apoptosis in cancer cells. A notable study reported that:

- Aurora Kinase Inhibition : this compound exhibited significant inhibition of Aurora-B kinase with an IC50 value of approximately 0.2244 µM, indicating its potential as a therapeutic agent against cancer .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction patterns between the compound and its targets. These studies suggest that the presence of specific functional groups enhances binding efficacy and specificity towards target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antitubercular Activity :

- Aurora Kinase Modulation :

Q & A

Basic: What synthetic methodologies are effective for producing 1-formamido-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of pyrrole-2-carboxamide derivatives typically involves condensation reactions between pyrrole carboxylic acid derivatives and amines. For example, 4-phenylpyrrole-2-carboxamides were synthesized via coupling reactions using EDCI/HOBt as activating agents, achieving yields up to 85% under reflux conditions . Optimization strategies include:

- Catalyst selection : Use of carbodiimide-based coupling agents to enhance amide bond formation.

- Temperature control : Refluxing in aprotic solvents (e.g., DMF or THF) to improve reaction kinetics.

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate pure products.

Key analytical validation steps include LC-MS for purity assessment and H/C NMR for structural confirmation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of pyrrole-2-carboxamide derivatives?

Answer:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic polymorphs of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide were differentiated using space group analysis (e.g., ) and hydrogen-bonding patterns (N–H⋯O interactions) .

- NMR spectroscopy : H NMR identifies substituent effects (e.g., formamido group shifts at δ 8.2–8.5 ppm) . C NMR confirms carbonyl carbons (δ 160–165 ppm).

- FT-IR : Validates amide C=O stretches (~1650 cm) and N–H bends (~3300 cm) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data for pyrrole-2-carboxamides?

Answer:

Discrepancies often arise from polymorphism or dynamic molecular conformations. Strategies include:

- Multipole refinement : Adjusts electron density models in X-ray data to account for anisotropic displacement parameters, as demonstrated in refinements of 1H-pyrrole-2-carboxylic acid .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental bond lengths/angles to identify steric or electronic mismatches.

- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Advanced: What experimental designs are effective for evaluating the biological activity of this compound derivatives?

Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values. For example, 4-phenylpyrrole-2-carboxamides showed MICs of 6.05–6.25 µg/mL against Gram-negative bacteria .

- Dose-response curves : Assess IC values in enzyme inhibition assays (e.g., kinase or receptor binding).

- SAR studies : Systematically vary substituents (e.g., benzyl vs. alkyl groups) and correlate with activity trends. Use LogP calculations and Hammett constants to rationalize hydrophobicity/electronic effects .

Advanced: How does polymorphism impact the physicochemical properties and bioactivity of pyrrole-2-carboxamide derivatives?

Answer:

Polymorphs exhibit distinct melting points, solubility, and dissolution rates, affecting bioavailability. For example:

- Hydrogen-bonding networks : In 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, polymorphic forms showed different N–H⋯O interactions, altering crystal packing and stability .

- Dissolution testing : Compare solubility profiles (e.g., in PBS pH 7.4) between polymorphs.

- Bioactivity correlation : Test polymorphs in parallel assays to identify forms with optimal efficacy .

Advanced: What strategies mitigate challenges in refining low-quality crystallographic data for pyrrole-2-carboxamides?

Answer:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.

- Twinning analysis : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, as used in small-molecule refinements .

- Disorder modeling : Split occupancy for flexible groups (e.g., formamido substituents) and apply restraints to ADP parameters .

Basic: How are structure-activity relationships (SAR) established for pyrrole-2-carboxamide antimicrobial agents?

Answer:

- Substituent variation : Synthesize derivatives with modified aryl/alkyl groups (e.g., 4-chlorobenzyl vs. phenyl) .

- Biological testing : Compare MICs against bacterial/fungal strains (e.g., E. coli ATCC 25922).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.